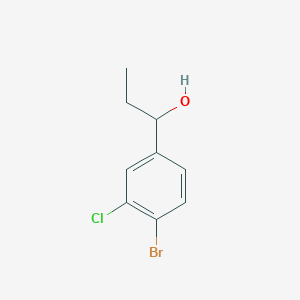
1-(4-Bromo-3-chlorophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-chlorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10BrClO. It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-chlorophenyl)propan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-3-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-(4-Bromo-3-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(4-Bromo-3-chlorophenyl)propan-1-one.
Reduction: 1-(4-Bromo-3-chlorophenyl)propane.
Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromo-3-chlorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)propan-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain molecular targets, thereby modulating their activity .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-3-chlorophenyl)propan-1-one: The ketone analog of the compound, differing in its oxidation state.
1-(4-Bromo-3-chlorophenyl)propane: The fully reduced form, lacking the hydroxyl group
Uniqueness
1-(4-Bromo-3-chlorophenyl)propan-1-OL is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
特性
分子式 |
C9H10BrClO |
|---|---|
分子量 |
249.53 g/mol |
IUPAC名 |
1-(4-bromo-3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |
InChIキー |
CSPSXLGHQFPKPS-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C=C1)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















